1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

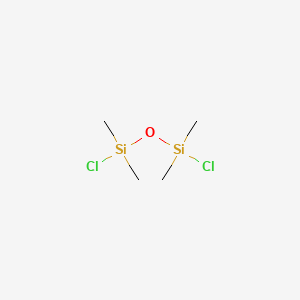

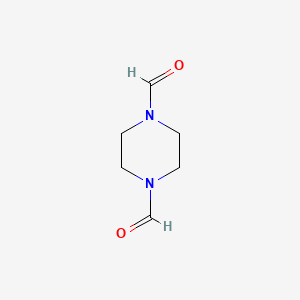

“1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-” is a chemical compound . It is related to TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl), a stable nitroxyl radical commonly used as an oxidizing agent in organic synthesis .

Synthesis Analysis

The synthesis of related compounds involves trapping short-lived radicals, based on a homolytic substitution reaction . The radical traps in this method are terminal alkenes possessing a nitroxide leaving group (e.g., allyl-TEMPO derivatives) .

Scientific Research Applications

Biological Activity and DNA Interaction

- Research on spin-labeled 9-aminoacridines, incorporating a similar tetramethyl piperidine structure, has shown these compounds exhibit biological activity by interacting with DNA and RNA polymerases. Their ability to unwind DNA and influence enzyme systems suggests potential as probes for nucleic acids (Sinha et al., 1976).

Oxidation of Primary Alcohols

- The tetramethyl-1-piperidinyloxy compound has been used to catalyze the efficient oxidation of primary alcohols to aldehydes, showcasing a high chemoselectivity and preventing overoxidation to carboxylic acids (Einhorn et al., 1996).

Aerobic Transformation and Stability

- A study on the aerobic transformation of a related tetraethyl-substituted piperidine nitroxide by cytochrome P450 revealed insights into its stability and interaction with biological systems, highlighting its potential use in EPR and MRI imaging (Babic et al., 2020).

Redox Properties and Structural Analysis

- Investigations into the redox derivatives of tetramethylpiperidin-1-yloxyl have provided insights into the structural changes accompanying oxidation and reduction processes, aiding in the understanding of redox reactions involving this moiety (Sen' et al., 2014).

Photoinitiators for Polymerization

- The attachment of various light-absorbing chromophores to a hindered aminoether structure based on the tetramethyl-1-piperidinyloxy (TEMPO) demonstrates potential as photoinitiators for controlled radical polymerization, indicating applications in material science (Hu et al., 2000).

Safety And Hazards

properties

CAS RN |

36775-23-2 |

|---|---|

Product Name |

1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- |

Molecular Formula |

C11H21ClN2O2 |

Molecular Weight |

248.75 g/mol |

IUPAC Name |

2-chloro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide |

InChI |

InChI=1S/C11H21ClN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8,16H,5-7H2,1-4H3,(H,13,15) |

InChI Key |

ICXMAAHRVIPICX-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1O)(C)C)NC(=O)CCl)C |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)NC(=O)CCl)C |

Other CAS RN |

36775-23-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,11-diyl)bis-](/img/structure/B1582479.png)

![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)